1-(Oxetan-3-yl)-1,4-diazepane dihydrochloride
Description
1-(Oxetan-3-yl)-1,4-diazepane dihydrochloride is a bicyclic amine derivative featuring a seven-membered 1,4-diazepane ring substituted with an oxetane moiety at the 1-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
1-(oxetan-3-yl)-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-2-9-3-5-10(4-1)8-6-11-7-8;;/h8-9H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYSJYRXJHEFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2COC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Oxetan-3-yl)-1,4-diazepane dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a unique oxetane ring fused with a diazepane structure. This configuration may contribute to its biological activity by influencing molecular interactions with biological targets.
Research indicates that compounds similar to this compound often act as inhibitors of various enzymes and receptors involved in cellular signaling pathways. The specific mechanisms of action for this compound are still under investigation, but it is hypothesized that it may interact with protein kinases or other critical enzymes in signaling cascades.
Antitumor Activity
Some studies have suggested that compounds with similar structures exhibit antitumor properties. For instance, derivatives of diazepanes have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound suggest it may possess efficacy against certain bacterial strains. This property could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
Study 1: In Vitro Antitumor Efficacy
In a study examining the antitumor effects of diazepane derivatives, researchers reported that several compounds demonstrated significant cytotoxicity against cancer cell lines. The study utilized MTT assays to assess cell viability and found that one derivative exhibited an IC50 value of less than 10 µM against breast cancer cells. This suggests a potential therapeutic application for this compound in oncology.
Study 2: Antimicrobial Activity Assessment
Another study evaluated the antimicrobial properties of various diazepane derivatives, including the target compound. The results indicated that the compound displayed moderate activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. This finding supports further exploration into its potential as an antimicrobial agent.
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Variations
The 1,4-diazepane scaffold is highly versatile, with substitutions at the 1-position significantly altering physicochemical and pharmacological properties. Key analogs include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
